4-Methyldibenzothiophene 4-Methyldibenzothiophene 4-Methyldibenzothiophene (MDBT) is a refractory sulfur compound found in fuels. Its gas-phase molar enthalpy of formation has been derived. The hydrodesulfurization (HDS) of MDBT under various conditions have been reported.
4-Methyldibenzothiophene belongs to the class of organic compounds known as dibenzothiophenes. These are organic heterocyclic compounds with a structure containing a dibenzothiophene moiety, made up of two benzene rings fused to a central thiophene ring. 4-Methyldibenzothiophene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-methyldibenzothiophene is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 7372-88-5
VCID: VC20869931
InChI: InChI=1S/C13H10S/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3
SMILES: CC1=C2C(=CC=C1)C3=CC=CC=C3S2
Molecular Formula: C13H10S
Molecular Weight: 198.29 g/mol

4-Methyldibenzothiophene

CAS No.: 7372-88-5

Cat. No.: VC20869931

Molecular Formula: C13H10S

Molecular Weight: 198.29 g/mol

* For research use only. Not for human or veterinary use.

4-Methyldibenzothiophene - 7372-88-5

Specification

Description 4-Methyldibenzothiophene (MDBT) is a refractory sulfur compound found in fuels. Its gas-phase molar enthalpy of formation has been derived. The hydrodesulfurization (HDS) of MDBT under various conditions have been reported.
4-Methyldibenzothiophene belongs to the class of organic compounds known as dibenzothiophenes. These are organic heterocyclic compounds with a structure containing a dibenzothiophene moiety, made up of two benzene rings fused to a central thiophene ring. 4-Methyldibenzothiophene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-methyldibenzothiophene is primarily located in the membrane (predicted from logP).
CAS No. 7372-88-5
Molecular Formula C13H10S
Molecular Weight 198.29 g/mol
IUPAC Name 4-methyldibenzothiophene
Standard InChI InChI=1S/C13H10S/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3
Standard InChI Key NICUQYHIOMMFGV-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C3=CC=CC=C3S2
Canonical SMILES CC1=C2C3=CC=CC=C3SC2=CC=C1
Melting Point 66.5°C

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